2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane
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Overview
Description
2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane is a bicyclic organic compound characterized by a bromomethyl group attached to an oxabicyclo[5.1.0]octane framework. This compound is notable for its strained ring system, which imparts unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of 2-(Bromomethyl)-8-oxabicyclo[51Similar compounds have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
The exact mode of action of 2-(Bromomethyl)-8-oxabicyclo[51It’s worth noting that halogenoalkanes, a class of compounds to which our compound belongs, are known for their reactivity due to the presence of electronegative halogens . The carbon-halogen bond is polar, causing the carbon to carry a partial positive charge and the halogen a partial negative charge .
Biochemical Pathways
The specific biochemical pathways affected by 2-(Bromomethyl)-8-oxabicyclo[51It’s important to note that the interaction of similar compounds with biological systems can influence a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Bromomethyl)-8-oxabicyclo[51The pharmacokinetics of a compound can be influenced by its molecular structure and properties .
Result of Action
The specific molecular and cellular effects of 2-(Bromomethyl)-8-oxabicyclo[51Similar compounds have been known to cause significant changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane can be influenced by various environmental factors. For instance, the octane rating of a fuel can affect the ignition timing and performance of an engine . Similarly, the environment in which this compound operates could impact its effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable bromomethyl precursor with a cycloalkane derivative in the presence of a strong base. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate cyclization.
Solvent: Polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.
Catalysts: Metal catalysts or organic bases to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process typically includes:
Raw Material Preparation: Sourcing and purification of bromomethyl precursors and cycloalkane derivatives.
Reaction Optimization: Fine-tuning temperature, pressure, and catalyst concentration to maximize yield.
Purification: Techniques such as distillation, crystallization, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming a simpler hydrocarbon structure.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of amines, ethers, or thioethers.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of hydrocarbons or dehalogenated products.
Scientific Research Applications
2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)quinoline: Another bromomethyl compound with a different ring structure.
Bicyclo[3.2.1]octane derivatives: Compounds with similar bicyclic frameworks but different substituents.
Cyclooctane derivatives: Compounds with similar ring sizes but different functional groups.
Uniqueness
2-(Bromomethyl)-8-oxabicyclo[51
Properties
IUPAC Name |
2-(bromomethyl)-8-oxabicyclo[5.1.0]octane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO/c9-5-6-3-1-2-4-7-8(6)10-7/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGOBIJCWHDROF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(O2)C(C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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